molecular formula C9H6N2S B14436160 5,9-Methano[1,3]thiazolo[5,4-d]azocine CAS No. 79632-36-3

5,9-Methano[1,3]thiazolo[5,4-d]azocine

Cat. No.: B14436160
CAS No.: 79632-36-3
M. Wt: 174.22 g/mol
InChI Key: MBXYABJBIKPRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9-Methano[1,3]thiazolo[5,4-d]azocine is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both thiazole and azocine moieties, making it an intriguing subject for chemical research.

Preparation Methods

The synthesis of 5,9-Methano[1,3]thiazolo[5,4-d]azocine typically involves multi-step procedures due to the complexity of its fused ring system. One common synthetic route starts with the preparation of functionalized thiazole intermediates. These intermediates undergo cyclization reactions, often facilitated by oxidizing agents such as aqueous potassium ferricyanide . Further modifications, such as N-methylation and condensation with aldehydes, can yield the desired compound . Industrial production methods are less documented but likely follow similar multi-step synthetic routes with optimization for scale and yield.

Chemical Reactions Analysis

5,9-Methano[1,3]thiazolo[5,4-d]azocine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action for 5,9-Methano[1,3]thiazolo[5,4-d]azocine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules . These interactions may disrupt normal cellular functions, leading to various biological effects.

Comparison with Similar Compounds

5,9-Methano[1,3]thiazolo[5,4-d]azocine can be compared to other thiazole and azocine derivatives:

Properties

CAS No.

79632-36-3

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

5-thia-3,9-diazatricyclo[6.3.1.02,6]dodeca-1,3,6,8,10-pentaene

InChI

InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)9-8(4-7)12-5-11-9/h1-2,4-5H,3H2

InChI Key

MBXYABJBIKPRQP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC1=NC=C2)SC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.